molecular formula C6H12O B13812177 2-Ethyl-3-methyloxetane CAS No. 53778-62-4

2-Ethyl-3-methyloxetane

Cat. No.: B13812177
CAS No.: 53778-62-4
M. Wt: 100.16 g/mol
InChI Key: ANULSIHYRBSZSF-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyloxetane is a heterocyclic organic compound with a four-membered ring structure consisting of three carbon atoms and one oxygen atom This compound is part of the oxetane family, which is known for its unique ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyloxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures (around 150°C) can yield oxetane derivatives . Another method includes the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of alkenes with carbonyl compounds .

Industrial Production Methods

Industrial production of oxetane derivatives often involves large-scale cyclization reactions. The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-Ethyl-3-methyloxetane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyloxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyloxetane
  • 3-Methyloxetane
  • 3,3-Dimethyloxetane
  • 3,3-Bis(chloromethyl)oxetane

Uniqueness

2-Ethyl-3-methyloxetane is unique due to the presence of both ethyl and methyl groups on the oxetane ring. This structural feature imparts distinct physicochemical properties, such as altered reactivity and stability, compared to other oxetane derivatives. These properties make it particularly useful in specific applications, such as in the synthesis of specialized polymers and in medicinal chemistry .

Properties

CAS No.

53778-62-4

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

2-ethyl-3-methyloxetane

InChI

InChI=1S/C6H12O/c1-3-6-5(2)4-7-6/h5-6H,3-4H2,1-2H3

InChI Key

ANULSIHYRBSZSF-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CO1)C

Origin of Product

United States

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